molecular formula C25H33F3O5 B15217203 (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate CAS No. 2920059-96-5

(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate

Cat. No.: B15217203
CAS No.: 2920059-96-5
M. Wt: 470.5 g/mol
InChI Key: WFTQLAQLCNOFBE-DKEWTONYSA-N
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Description

(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate is a synthetic organic compoundThese compounds are characterized by a 20-carbon skeleton that includes a five-membered ring and are derived from fatty acids such as arachidonic acid .

Preparation Methods

The synthesis of (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate involves multiple stepsThe final step involves the esterification of the compound with isopropyl alcohol under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate involves its interaction with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating the production of cyclic adenosine monophosphate (cAMP) and influencing various cellular processes such as inflammation and smooth muscle contraction .

Comparison with Similar Compounds

Similar compounds to (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate include other prostaglandin derivatives such as:

Properties

CAS No.

2920059-96-5

Molecular Formula

C25H33F3O5

Molecular Weight

470.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3,3,4-trifluoro-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H33F3O5/c1-17(2)32-23(31)13-9-4-3-8-12-19-20(22(30)16-21(19)29)14-15-25(27,28)24(26)33-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,17,19-22,24,29-30H,4,9,12-13,16H2,1-2H3/b8-3-,15-14+/t19-,20-,21+,22-,24?/m1/s1

InChI Key

WFTQLAQLCNOFBE-DKEWTONYSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(C(OC2=CC=CC=C2)F)(F)F)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C(OC2=CC=CC=C2)F)(F)F)O)O

Origin of Product

United States

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